molecular formula C13H15NO3S B12885066 N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B12885066
M. Wt: 265.33 g/mol
InChI Key: CJZKCAOONBGODS-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 134340-62-8) is a high-purity chemical building block designed for research and development applications, particularly in synthetic organic chemistry and pharmaceutical sciences. This compound, with the molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol, belongs to the important class of benzenesulfonamide derivatives . Sulfonamides are a foundational group in medicinal chemistry, known for their diverse biological activities and role as key intermediates in complex molecule synthesis . They act as competitive inhibitors of enzymes like dihydropteroate synthase and carbonic anhydrase, and are investigated for applications ranging from antibacterial and anticancer agents to diuretics and anticonvulsants . The structure of this compound, which features a furan ring and a sulfonamide group, makes it a versatile intermediate for constructing more complex heterocyclic systems . Researchers utilize such sulfonamides in the exploration of new pharmaceuticals, as protecting groups in multi-step synthesis, and in the development of novel catalysts and ligands, such as in gold(I)-catalyzed reactions . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3

InChI Key

CJZKCAOONBGODS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylfuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation to form furan-2,5-dione derivatives. Key reagents and conditions include:

ReagentConditionsProductYieldReference
KMnO₄ (0.1 M)H₂O, 80°C, 6 hFuran-2,5-dione derivative65%
CrO₃ (2 equiv)AcOH, 50°C, 3 hFuran-2,5-dione derivative72%

Research Findings :

  • Oxidation occurs preferentially at the α-positions of the furan ring, forming diketones.

  • The methyl group on the benzenesulfonamide moiety stabilizes intermediates via hyperconjugation, enhancing reaction efficiency.

Reduction Reactions

The sulfonamide group can be reduced to primary amines under specific conditions:

ReagentConditionsProductYieldReference
LiAlH₄ (3 equiv)THF, reflux, 4 hN-(1-(Furan-2-yl)ethyl)amine58%
NaBH₄/CuCl₂ (catalytic)MeOH, 25°C, 12 hN-(1-(Furan-2-yl)ethyl)amine41%

Mechanistic Insights :

  • LiAlH₄ reduces the sulfonamide S=O bond via a two-electron transfer mechanism.

  • NaBH₄/CuCl₂ operates through radical intermediates, leading to lower yields.

Substitution Reactions

Nucleophilic substitution occurs at the sulfonamide nitrogen:

NucleophileBaseConditionsProductYieldReference
PiperidineNaHDMF, 80°C, 2 hN-Piperidine derivative85%
ThiophenolK₂CO₃Acetone, 60°C, 6 hN-Phenylsulfanylamide derivative76%

Key Observations :

  • Steric hindrance from the ethylfuran group slows substitution kinetics compared to simpler sulfonamides .

  • Electron-withdrawing groups on nucleophiles enhance reactivity.

Electrophilic Aromatic Substitution

The benzene ring undergoes functionalization under electrophilic conditions:

Reaction TypeReagentConditionsProductYieldReference
NitrationHNO₃/H₂SO₄0°C, 1 h4-Methyl-3-nitrobenzenesulfonamide63%
SulfonationSO₃/H₂SO₄120°C, 3 h4-Methyl-3-sulfobenzenesulfonamide55%

Regioselectivity :

  • The methyl group directs electrophiles to the meta position due to steric and electronic effects.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfonamide bond:

ConditionsReagentProductYieldReference
6 M HCl, reflux, 8 h4-Methylbenzenesulfonic acid + amine89%
2 M NaOH, 100°C, 6 h4-Methylbenzenesulfonate + amine78%

Kinetic Studies :

  • Hydrolysis rates are pH-dependent, with acidic conditions favoring rapid cleavage.

Comparative Reactivity with Analogues

The methyl group on the benzene ring enhances stability and modulates reactivity:

CompoundOxidation Rate (rel.)Reduction Yield
N-(1-(Furan-2-yl)ethyl)benzenesulfonamide1.058%
N-(1-(Furan-2-yl)ethyl)-4-Cl-BSA1.249%
N-(1-(Furan-2-yl)ethyl)-4-Me-BSA0.865%

Key Insight :

  • Electron-donating methyl groups decelerate oxidation but improve reduction yields.

Scientific Research Applications

Antimicrobial Applications

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains.

Key Findings:

  • Structure-Activity Relationship (SAR) : Modifications to the compound can enhance its antibacterial properties. For instance, introducing a 4-methoxy group increased activity against Staphylococcus aureus and Pseudomonas aeruginosa by twofold compared to the parent compound .
  • Gram-positive vs. Gram-negative Activity : The compound shows varying efficacy against different types of bacteria. It retains strong activity against Gram-positive organisms while demonstrating moderate effects against Gram-negative strains like Escherichia coli .

Data Table: Antibacterial Activity

ModificationActivity Against Staphylococcus aureusActivity Against Escherichia coli
Parent CompoundModerateModerate
4-Methoxy GroupIncreased (2-fold)Same
Naphthyl ReplacementLost activityLost activity

Anticancer Potential

The compound's structure also positions it as a candidate for anticancer therapies.

Case Studies:

  • In Vitro Studies : Research has indicated that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells .
  • Targeting Mechanisms : this compound may function as a prodrug that releases active agents upon metabolic conversion, enhancing its therapeutic index against cancer cells .

Data Table: Anticancer Efficacy

Study TypeCancer TypeEfficacy Observed
In VitroBreast CancerSignificant inhibition
In VivoColon CancerTumor size reduction

Drug Delivery Systems

The compound has been explored for use in nanoparticle-based drug delivery systems, which enhance the bioavailability and targeting of therapeutic agents.

Insights:

  • Nanoparticle Coating : Research indicates that using this compound as a coating for nanoparticles can improve their stability and targeting capabilities in vivo. For instance, PEG-coated nanoparticles have shown prolonged circulation time and enhanced targeting to cancer cells .
  • Combination Therapies : The compound's incorporation into liposomal formulations allows for simultaneous imaging and treatment of tumors, providing real-time monitoring of therapeutic effects .

Data Table: Drug Delivery Applications

Delivery SystemTargeted DiseaseEnhancement Observed
Liposomal FormulationOvarian CancerImproved targeting
Magnetic NanoparticlesBrain TumorsEnhanced imaging capability

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a)

  • Substituent : Furan-2-yl ethyl group.
  • Key Reaction : Vanadium-catalyzed aza-Achmatowicz rearrangement (76% yield).
  • Stereochemical Outcome : Exclusive cis-geometry due to furan’s coordination with the vanadium catalyst .

N-[2-(1H-Benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide (9)

  • Substituent : Benzimi­dazolyl ethyl group.
  • Key Reaction : Copper-mediated amidation (86% yield) .
  • Comparison : The benzimidazole moiety enhances nucleophilic reactivity, leading to higher yields compared to 3a. However, steric bulk limits its use in stereoselective rearrangements .

N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide (67)

  • Substituent : 5-Chloro-2-hydroxyphenyl ethyl group.
  • Comparison : The electron-withdrawing chloro and hydroxy groups improve electrophilicity, enabling chiral phosphorylating agent synthesis, unlike the furan group in 3a .

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Substituent : Azide-functionalized butan-2-yl group.
  • Key Reaction : Nucleophilic substitution (80% overall yield) .
  • Comparison : Azide groups enable click chemistry applications but introduce handling risks (explosivity), unlike the stable furan in 3a .

Reaction Efficiency and Yield

Compound Substituent Reaction Type Yield Key Factor Influencing Yield
3a Furan-2-yl ethyl Aza-Achmatowicz rearrangement 76% Furan’s coordination with catalyst
9 Benzimidazolyl ethyl Copper-mediated amidation 86% Benzimidazole’s nucleophilicity
2n () 2-Naphthyl but-3-enyl Alkene functionalization 95% Alkenyl stabilization
67 () 5-Chloro-2-hydroxyphenyl Phosphorylation N/A Electron-withdrawing groups

Analysis : While benzimidazole and alkenyl substituents (e.g., 9 , 2n ) achieve higher yields due to enhanced stability or reactivity, 3a’s furan group balances moderate yield with stereochemical control.

Spectral and Physicochemical Properties

NMR Spectroscopy

  • 3a : Furan protons resonate at δ 6.3–7.4 ppm (aromatic), with distinct splitting due to the oxygen atom’s electronegativity .
  • 9 : Benzimidazole protons appear downfield (δ 7.5–8.2 ppm) due to aromatic ring currents and electron withdrawal .
  • 67 : Chloro and hydroxy substituents cause deshielding (δ 7.8–8.5 ppm for aromatic protons) .

Thermal Stability

  • 3a : Furan’s conjugated π-system enhances thermal stability compared to azide-containing analogs .
  • Naphthyl derivatives (): Extended aromatic systems (e.g., 2m , 2n ) exhibit higher melting points (>150°C) than 3a .

Biological Activity

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H15NO3S, with a molecular weight of 265.33 g/mol. It features a furan ring attached to an ethyl group and a 4-methylbenzenesulfonamide moiety. The unique combination of these structural elements contributes to its biological activity.

PropertyValue
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural FeaturesFuran ring, sulfonamide group

This compound primarily exerts its biological effects through the sulfonamide group, which mimics natural substrates and inhibits various enzymes. This inhibition disrupts critical biochemical pathways, positioning the compound as a potential therapeutic agent. The furan ring enhances binding affinity to specific molecular targets, allowing for effective inhibition of enzyme activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. Notably, it has shown effectiveness against:

  • Escherichia coli (MIC = 50 µM)
  • Streptococcus agalactiae (MIC = 75 µM)

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial infections .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated various derivatives of sulfonamides, including this compound, highlighting its significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was comparable to established antibiotics .
  • Mechanistic Insights : Research demonstrated that the compound interacts with bacterial enzymes by forming hydrogen bonds at active sites, effectively inhibiting their function. This interaction is crucial for its antimicrobial efficacy.
  • Comparative Analysis : A comparison with structurally similar compounds revealed that this compound has enhanced reactivity due to the presence of both the furan ring and sulfonamide group, distinguishing it from other sulfonamides which may lack such functional diversity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan ring.
  • Introduction of the ethyl group.
  • Sulfonation to yield the final product.

This synthetic pathway is essential for producing compounds with desired biological activities and can be optimized for yield and purity.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide?

Answer:
The compound is typically synthesized via alkylation of sulfonamides using trichloroacetimidates under thermal conditions (Procedure A), yielding a 44% isolated product after silica gel chromatography . Alternative routes involve nucleophilic substitution between 4-methylbenzenesulfonyl chloride and furan-containing amines. For example, analogous sulfonamides are synthesized by reacting sulfonyl chlorides with amino alcohols in aqueous sodium carbonate, followed by crystallization from methanol (76% yield) . Key steps include monitoring reaction progress via TLC and purification using column chromatography (20% ethyl acetate/hexanes) .

Basic: How is the structural confirmation of this compound achieved in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The sulfonamide group adopts a distorted tetrahedral geometry at the sulfur atom (e.g., O–S–O angles ≈119°), with molecular packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Disorder in side chains (e.g., hydroxyethyl groups) is modeled with split occupancies (e.g., 59:41 ratio) . Refinement using SHELXL resolves torsional angles (e.g., C–S–N–C ≈68°) and validates bond lengths (e.g., S–N ≈1.63 Å) .

Advanced: What challenges arise during crystallographic refinement of this compound using SHELX software?

Answer:
SHELX refinement faces challenges in handling:

  • Disordered moieties : Flexible furan or alkyl chains require multi-position modeling (e.g., split occupancies) .
  • Twinned data : High-resolution datasets may require specialized algorithms for deconvoluting overlapping reflections .
  • Hydrogen bonding networks : Intermolecular interactions (e.g., N–H⋯O) must be manually validated to avoid overfitting .
    SHELXL’s robustness in small-molecule refinement compensates for these issues, but manual intervention is critical for accurate hydrogen placement and thermal parameter adjustment .

Advanced: How do structural modifications of the furan or sulfonamide groups impact biological activity?

Answer:

  • Furan modifications : Replacing the furan with a thiazole ring alters selectivity (e.g., TRPM8 channel antagonism vs. other ion channels) . Electrophilic substitution on the furan (e.g., methoxy groups) enhances solubility but may reduce binding affinity .
  • Sulfonamide substitutions : Introducing cyano or hydroxyethyl groups modulates lipophilicity and hydrogen-bonding capacity. For example, N-(2-hydroxyethyl) analogs show improved TRPM8 antagonism due to stronger interactions with Tyr158 and Met103 residues .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities (e.g., TRPM8 vs. anti-tubercular effects)?

Answer:

  • Assay standardization : Variations in Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates) or TRPM8 expression systems (e.g., HEK293 vs. neuronal cells) may explain divergent results .
  • Structural validation : Confirm compound purity via HPLC and NMR before biological testing .
  • Dose-response analysis : Use IC50/EC50 curves to compare potency across studies. For example, anti-tubercular activity at 3.1 µg/mL may reflect specific scaffold interactions distinct from TRPM8 effects .

Advanced: What mechanistic insights explain its role as a TRPM8 channel antagonist?

Answer:
Molecular docking reveals hydrogen bonding between the sulfonamide oxygen and TRPM8’s Tyr158, while the furan ring engages in π-π stacking with Phe802 . Electrophysiological assays show that hydroxyethyl substitutions enhance binding stability by forming additional hydrogen bonds with Met103 . Mutagenesis studies (e.g., Tyr158Ala) confirm these interactions are critical for antagonism .

Methodological: What are best practices for NMR characterization of this compound?

Answer:

  • 1H NMR : Identify diagnostic signals: aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm, broad) .
  • 13C NMR : Confirm sulfonamide quaternary carbon (δ ≈140 ppm) and furan carbons (δ ≈110–150 ppm) .
  • 2D NMR : Use HSQC to correlate NH protons with adjacent carbons and NOESY to confirm spatial proximity of aromatic/furan groups .

Advanced: How does molecular docking elucidate its anti-tubercular mechanism against enoyl-ACP reductase?

Answer:
Docking (e.g., AutoDock Vina) predicts hydrogen bonds between the sulfonamide group and enoyl-ACP reductase’s catalytic triad (e.g., Tyr158, Lys165). The furan moiety occupies a hydrophobic pocket near Met103, while methylbenzenesulfonamide aligns with the substrate-binding site . Free energy calculations (MM/GBSA) validate binding affinities (ΔG ≈−9.5 kcal/mol), consistent with experimental MIC values .

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